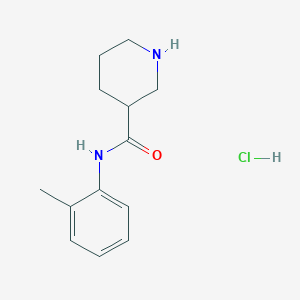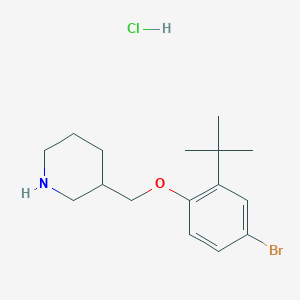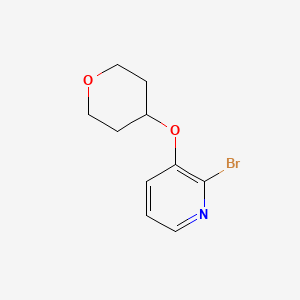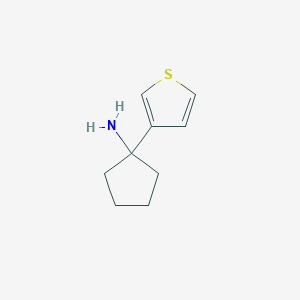
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride
Descripción general
Descripción
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride, also known as NMPH, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a melting point of approximately 140°C and is soluble in water and most organic solvents. NMPH is commonly used in organic synthesis, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Anesthetic Applications
“N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is structurally related to prilocaine, a local anesthetic used in dentistry and for minor surgeries . As a derivative, it may share similar pharmacological properties, potentially acting as a local anesthetic by blocking sodium channels and reducing neuronal membrane permeability to sodium ions. This can lead to a decrease in depolarization, preventing the initiation and transmission of nerve impulses.
Mecanismo De Acción
Target of Action
Similar compounds, such as prilocaine, are known to act on sodium channels on the neuronal cell membrane .
Mode of Action
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride, like prilocaine, may bind to the intracellular surface of sodium channels, blocking the subsequent influx of sodium into the cell . This action prevents the propagation of action potentials, thereby inhibiting nerve function . When the compound diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
It’s plausible that it may influence pathways related to neuronal signaling due to its potential interaction with sodium channels .
Pharmacokinetics
Prilocaine, a similar compound, is known to bind to the intracellular surface of sodium channels, which may suggest a similar mechanism of action .
Result of Action
Based on its potential interaction with sodium channels, it may inhibit nerve function and prevent the propagation of action potentials .
Action Environment
The action of N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride may be influenced by various environmental factors. For instance, the solvation of prilocaine, a similar compound, is significantly altered when the molecule is in pure water (as a hydrochloride salt) or in an amphiphilic environment (as a freebase compound) . This suggests that the action, efficacy, and stability of N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride could also be influenced by its environment.
Propiedades
IUPAC Name |
N-(2-methylphenyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-2-3-7-12(10)15-13(16)11-6-4-8-14-9-11;/h2-3,5,7,11,14H,4,6,8-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLWSRVRYJPHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)

![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)
![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)



![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)